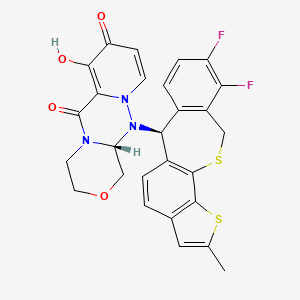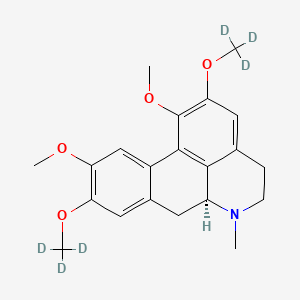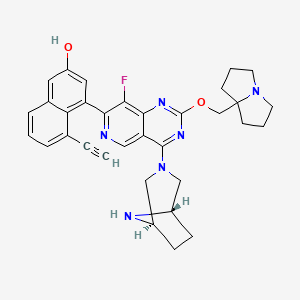
Mrtx-EX185
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MRTX-EX185 is a potent inhibitor of GDP-loaded Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
準備方法
The preparation of MRTX-EX185 involves synthetic routes that include the incorporation of an alkyne group, which is essential for its click chemistry applications . The compound is synthesized through a series of chemical reactions that ensure the incorporation of the alkyne group and the binding affinity to GDP-loaded KRAS and HRAS . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to maintain the integrity and potency of the compound .
化学反応の分析
MRTX-EX185 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form a stable triazole ring.
Binding to GDP-loaded KRAS and HRAS: This compound binds non-covalently to the GDP-loaded forms of KRAS and HRAS, inhibiting their activity.
Common reagents and conditions used in these reactions include copper catalysts for the CuAAc reaction and GDP-loaded KRAS and HRAS proteins for binding studies . The major products formed from these reactions are stable triazole rings and inhibited KRAS and HRAS proteins .
科学的研究の応用
MRTX-EX185 has several scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of KRAS (G12D), a common oncogenic mutation in pancreatic cancer.
Click Chemistry: Due to its alkyne group, this compound is used in click chemistry applications to form stable triazole rings with azide-containing molecules.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting KRAS and HRAS.
作用機序
MRTX-EX185 exerts its effects by binding non-covalently to the GDP-loaded forms of KRAS and HRAS . This binding inhibits the activity of these proteins, preventing them from promoting cell proliferation and survival . The molecular targets of this compound are the GDP-loaded forms of KRAS and HRAS, and the pathways involved include the MAPK/ERK signaling pathway .
類似化合物との比較
MRTX-EX185 is unique in its ability to bind non-covalently to GDP-loaded KRAS and HRAS with high potency . Similar compounds include:
MRTX849: A covalent inhibitor of KRAS (G12C) that binds irreversibly to the switch-II pocket of KRAS.
MRTX1257: Another covalent inhibitor of KRAS (G12C) with high non-covalent affinity for the switch-II pocket.
Hit Compound 3: A non-covalent inhibitor of KRAS (G12D) identified through structure-based virtual screening.
This compound stands out due to its non-covalent binding mechanism and its applicability in click chemistry .
特性
分子式 |
C33H33FN6O2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |
InChIキー |
JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |
異性体SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |
正規SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
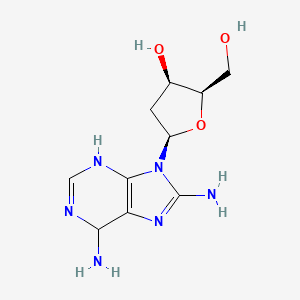

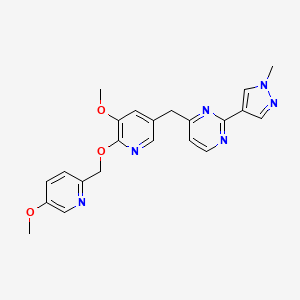
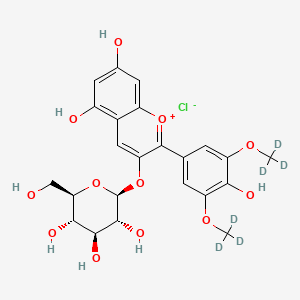

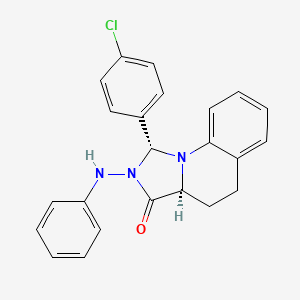
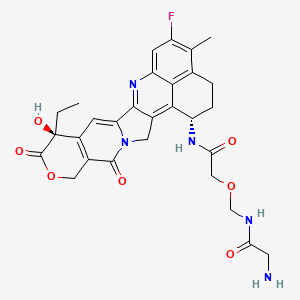

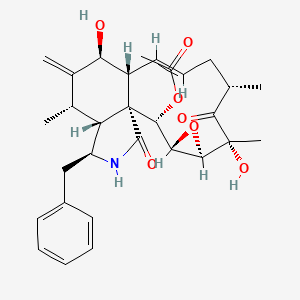
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
